Bienvenue dans la boutique en ligne BenchChem!

Dapoxetine Hydrochloride

Premature ejaculation Pharmacokinetics On-demand therapy

Dapoxetine hydrochloride is the only SSRI with multinational regulatory approval specifically for on-demand premature ejaculation treatment—not an off-label repurposed antidepressant. Engineered for rapid absorption (Tmax 1.01–1.27 h) and fast initial clearance (t½ 1.31–1.42 h), it enables as-needed dosing 1–3 hours pre-intercourse, fundamentally distinct from chronic daily SSRIs (fluoxetine, paroxetine). Serves as the Reference Listed Drug (RLD) for generic ANDA development in markets where patents have expired, with established pharmacokinetic benchmarks for bioequivalence studies. Monohydrate crystal forms offering improved stability and reduced hygroscopicity are available. Ideal analytical reference standard for HPLC method validation, impurity profiling (Impurity-A/B/C), and stability testing. Supported by extensive multi-ethnic clinical trial data and network meta-analyses identifying dapoxetine 30 mg as the optimal pharmacotherapeutic intervention.

Molecular Formula C21H24ClNO
Molecular Weight 341.9 g/mol
CAS No. 129938-20-1
Cat. No. B195061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDapoxetine Hydrochloride
CAS129938-20-1
Synonymsdapoxetine
dapoxetine hydrochloride
LY 210448
LY-210448
N,N-dimethyl-alpha-(2-(1-naphthalenyloxy)ethyl)benzenemethanamine
Priligy
Molecular FormulaC21H24ClNO
Molecular Weight341.9 g/mol
Structural Identifiers
SMILESCN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl
InChIInChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/t20-;/m0./s1
InChIKeyIHWDIQRWYNMKFM-BDQAORGHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 20 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Dapoxetine Hydrochloride (CAS 129938-20-1): Short-Acting SSRI API for On-Demand Premature Ejaculation Research and Formulation


Dapoxetine hydrochloride (CAS 129938-20-1) is the hydrochloride salt of dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI) developed specifically for the on-demand treatment of premature ejaculation (PE) [1]. Unlike conventional SSRIs approved for depression, dapoxetine exhibits a distinct pharmacokinetic profile characterized by rapid absorption (Tmax 1.01–1.27 hours) and rapid initial elimination (initial half-life 1.31–1.42 hours), enabling as-needed dosing rather than chronic daily administration [2]. The compound is marketed globally as Priligy and has received regulatory approval in over 50 countries across Europe, Asia, and Latin America for the treatment of premature ejaculation, making it the first and only pharmacotherapy specifically approved for this indication [3].

Why Generic SSRI Substitution Cannot Replicate Dapoxetine Hydrochloride's On-Demand Performance in Premature Ejaculation Research


Interchanging dapoxetine hydrochloride with conventional SSRIs such as paroxetine, fluoxetine, or sertraline in PE research or formulation development is scientifically unsound due to fundamental differences in pharmacokinetic design, regulatory approval status, and clinical positioning [1]. While all SSRIs share serotonin reuptake inhibition as a common mechanism, conventional SSRIs possess terminal half-lives ranging from 16 to 96 hours and require 2–3 weeks of daily dosing to achieve maximal ejaculation-delaying effects, whereas dapoxetine was engineered specifically for rapid onset and rapid clearance to support as-needed dosing 1–3 hours prior to intercourse [2]. Furthermore, paroxetine, fluoxetine, sertraline, and citalopram are used off-label for PE without regulatory approval for this indication, whereas dapoxetine hydrochloride remains the only pharmacotherapy with specific regulatory approval for premature ejaculation across multiple global jurisdictions [3].

Dapoxetine Hydrochloride: Quantitative Evidence Guide for Scientific Differentiation Against SSRI Comparators


On-Demand Dosing Versus Daily Chronic Administration: Pharmacokinetic Differentiation of Dapoxetine Hydrochloride

Dapoxetine hydrochloride demonstrates a rapid-absorption, rapid-elimination pharmacokinetic profile that fundamentally distinguishes it from conventional SSRIs used off-label for PE. The compound reaches peak plasma concentration within approximately 1 hour post-dose and is eliminated with an initial half-life of 1.3–1.4 hours, enabling true on-demand administration [1]. In contrast, conventional SSRIs such as fluoxetine, paroxetine, and sertraline exhibit terminal half-lives of 16–96 hours, require 2–3 weeks of daily dosing to achieve maximal ejaculation-delaying effect, and accumulate to steady-state concentrations over extended periods [2].

Premature ejaculation Pharmacokinetics On-demand therapy

Relative Efficacy Ranking in Network Meta-Analysis: Dapoxetine 30 mg Demonstrates Favorable Benefit-Risk Profile

A mixed-treatment comparison network meta-analysis of 44 randomized controlled trials (11,008 patients) evaluating pharmacological interventions for premature ejaculation identified dapoxetine 30 mg as having the highest likelihood of being the 'best' intervention in the pool, with a favorable balance between intravaginal ejaculatory latency time (IELT) improvement and adverse event risk [1]. The analysis recommended dapoxetine 30 mg as a first-line agent for PE management. A separate Bayesian network meta-analysis ranked drug efficacy in therapy lasting less than 8 weeks as follows: sertraline > clomipramine > paroxetine > dapoxetine 60 mg > dapoxetine 30 mg > fluoxetine > citalopram > placebo [2].

Premature ejaculation Network meta-analysis Comparative efficacy

Regulatory Exclusivity: Dapoxetine Hydrochloride as the Sole Approved Pharmacotherapy for Premature Ejaculation

Dapoxetine hydrochloride remains the only pharmacotherapy with specific regulatory approval for the treatment of premature ejaculation across multiple global jurisdictions, including European Union member states, Mexico, South Korea, and numerous countries in Asia and Latin America [1]. All other SSRIs used in PE management—including paroxetine, fluoxetine, sertraline, and citalopram—are administered off-label without approved labeling for this indication [2]. This regulatory differentiation directly impacts procurement, clinical trial design, and formulary inclusion decisions in jurisdictions requiring on-label prescribing.

Regulatory affairs Drug approval Off-label use

Potency and Selectivity Profile: Dapoxetine Hydrochloride SERT Inhibition Parameters

Dapoxetine demonstrates potent inhibition of the serotonin transporter (SERT) with an IC50 value of 1.12 nM, while its major active metabolite desmethyldapoxetine exhibits an IC50 of <1.0 nM [1]. The compound inhibits monoamine reuptake with an order of potency of serotonin (5-HT) > norepinephrine (NE) ≫ dopamine (DA), consistent with its classification as a selective serotonin reuptake inhibitor [2]. This selectivity profile supports the mechanism of ejaculation delay through enhanced serotonergic tone at supraspinal sites including the lateral paragigantocellular nucleus (LPGi) [3].

Serotonin transporter SERT inhibition Receptor selectivity

Adverse Event Profile Comparison: Dapoxetine Versus Paroxetine and Fluoxetine in Clinical Studies

A comparative study of paroxetine, fluoxetine, and dapoxetine in patients with lifelong premature ejaculation reported that while paroxetine treatment appeared to have superior efficacy, dapoxetine 30 mg treatment demonstrated fewer side effects than both paroxetine and fluoxetine, with its on-demand usage making it a more prominent option [1]. In network meta-analysis, dapoxetine 30 mg, dapoxetine 60 mg, and paroxetine all showed higher adverse event risk than placebo, but dapoxetine 30 mg was identified as having a high likelihood of being the 'best' intervention when balancing efficacy and safety [2].

Drug safety Adverse events Tolerability

Dapoxetine Hydrochloride: Evidence-Based Application Scenarios for Research and Industrial Procurement


Pharmaceutical Development of On-Demand PE Therapies and Generic Formulations

Dapoxetine hydrochloride serves as the reference listed drug (RLD) for generic formulation development in markets where patent protection has expired. The compound's established pharmacokinetic parameters—including Tmax of 1.01–1.27 hours, initial half-life of 1.31–1.42 hours, and absolute bioavailability of 15–76% (mean 42%)—provide essential reference benchmarks for bioequivalence studies required for ANDA or similar abbreviated regulatory submissions [6]. Formulation developers may consider novel crystal forms such as dapoxetine hydrochloride monohydrate, which demonstrates improved stability and reduced hygroscopicity compared to anhydrous crystal forms, addressing manufacturing and storage challenges identified in prior art [7].

Clinical Research Investigating On-Demand PE Pharmacotherapy and Combination Regimens

Investigators designing clinical trials for premature ejaculation should consider dapoxetine hydrochloride as the on-demand SSRI comparator arm, given its unique regulatory approval status and extensive clinical trial database across diverse ethnic populations [6]. Network meta-analyses have identified dapoxetine 30 mg as having the highest likelihood of being the optimal intervention among evaluated pharmacotherapies, making it a scientifically justified reference standard [7]. The compound's pharmacokinetic profile—rapid absorption within 1 hour and rapid initial elimination—makes it particularly suitable for trials evaluating on-demand or as-needed treatment paradigms rather than chronic daily dosing models required for conventional SSRIs [8].

Analytical Method Development and Reference Standard Procurement for Quality Control

Analytical laboratories and quality control facilities require high-purity dapoxetine hydrochloride reference standards for the development and validation of HPLC methods for impurity profiling, assay determination, and stability testing [6]. Validated RP-HPLC methods have been established for the determination of dapoxetine hydrochloride in pharmaceutical formulations, with retention times of less than 5 minutes and demonstrated sensitivity, precision, and accuracy suitable for routine quality control applications [7]. The identification and quantification of process-related impurities—including impurity-A, impurity-B, and impurity-C—require sensitive and stable HPLC methods optimized for peak shape and resolution [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dapoxetine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.